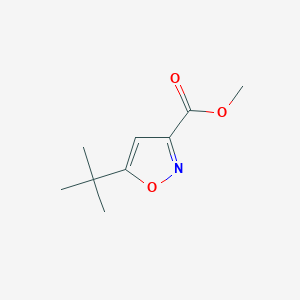

Methyl 5-(tert-butyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(10-13-7)8(11)12-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDWJFBDDMURCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403434 | |

| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517870-22-3 | |

| Record name | Methyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and characterization details. The synthesis involves the formation of the key intermediate, 5-(tert-butyl)isoxazole-3-carboxylic acid, followed by its esterification to the final product.

Core Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid. This key intermediate is synthesized via a 1,3-dipolar cycloaddition reaction. This method is a cornerstone in the formation of isoxazole rings, offering high regioselectivity and good yields. The reaction involves the in situ generation of a nitrile oxide from a suitable precursor, which then reacts with a terminal alkyne.

-

Step 2: Fischer Esterification. The resulting 5-(tert-butyl)isoxazole-3-carboxylic acid is then converted to its methyl ester through a classic Fischer esterification reaction. This acid-catalyzed reaction with methanol provides the target molecule.

Experimental Protocols

Step 1: Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid

This protocol is based on the general principle of 1,3-dipolar cycloaddition for isoxazole synthesis.

Materials:

-

Pivaldehyde oxime (or a suitable precursor for pivalonitrile oxide)

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Propiolic acid

-

Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Magnesium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve pivaldehyde oxime in the chosen solvent.

-

Cool the solution in an ice bath and add N-Chlorosuccinimide (NCS) portion-wise while stirring.

-

Slowly add triethylamine (TEA) to the reaction mixture. The formation of the hydroximoyl chloride intermediate will occur.

-

In a separate flask, dissolve propiolic acid in the same solvent.

-

To the propiolic acid solution, slowly add the freshly prepared solution of the hydroximoyl chloride.

-

Add an excess of triethylamine to the reaction mixture to facilitate the in situ generation of pivalonitrile oxide and subsequent cycloaddition.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(tert-butyl)isoxazole-3-carboxylic acid.

Step 2: Synthesis of this compound

This protocol is a standard Fischer esterification procedure.

Materials:

-

5-(tert-butyl)isoxazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 5-(tert-butyl)isoxazole-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Pivaldehyde oxime | C5H11NO | 101.15 | Precursor for pivalonitrile oxide |

| Propiolic acid | C3H2O2 | 70.05 | Alkyne for cycloaddition |

| 5-(tert-butyl)isoxazole-3-carboxylic acid | C8H11NO3 | 169.18 | Intermediate carboxylic acid |

| Methanol | CH4O | 32.04 | Reagent for esterification |

| This compound | C9H13NO3 | 183.20 | Final Product |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 5-(tert-butyl)isoxazole-3-carboxylic acid | White solid | - | ~303.5 (predicted) | Predicted: ~1.3 (s, 9H), ~6.5 (s, 1H), ~10.0 (br s, 1H) | Predicted: ~28.0, ~33.0, ~105.0, ~158.0, ~162.0, ~175.0 |

| This compound | Colorless oil | - | - | Predicted: ~1.3 (s, 9H), ~3.9 (s, 3H), ~6.4 (s, 1H) | Predicted: ~28.0, ~33.0, ~52.0, ~104.0, ~157.0, ~161.0, ~174.0 |

Note: Experimentally determined spectroscopic data should be obtained for confirmation.

Mandatory Visualizations

In-Depth Technical Guide: Methyl 5-(tert-butyl)isoxazole-3-carboxylate

CAS Number: 517870-22-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 5-position and a methyl ester at the 3-position. The isoxazole scaffold is a prominent feature in many biologically active molecules, and this particular derivative serves as a key building block in medicinal chemistry. Its utility is highlighted by its incorporation into complex molecules designed to modulate specific biological pathways, most notably as an intermediate in the synthesis of potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML). This guide provides a comprehensive overview of its chemical properties, synthesis, and significance in drug discovery.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.2 g/mol | [1] |

| Appearance | Predicted: Colorless to light yellow liquid or solid | - |

| Boiling Point (Predicted) | 262.4 ± 28.0 °C | - |

| Density (Predicted) | 1.077 ± 0.06 g/cm³ | - |

| Purity | Typically ≥95% | [1] |

Synthesis

Postulated Synthesis Workflow

The following diagram illustrates a likely synthetic pathway for this compound, starting from pivalaldehyde and methyl nitroacetate. This method is based on established isoxazole synthesis methodologies.

Caption: Postulated synthesis workflow for the target compound.

Detailed Experimental Protocol (Inferred)

This protocol is inferred from general procedures for the synthesis of isoxazole derivatives.

Reaction: Pivalaldehyde + Methyl Nitroacetate → this compound

Materials:

-

Pivalaldehyde

-

Methyl nitroacetate

-

A suitable base (e.g., sodium hydroxide, sodium ethoxide)

-

An appropriate solvent (e.g., ethanol, methanol)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalaldehyde and a molar excess of methyl nitroacetate in the chosen solvent.

-

Base Addition: Slowly add a solution of the base in the same solvent to the reaction mixture. The reaction is typically exothermic.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified with dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not widely published, the following tables provide predicted data based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.90 | s | 3H | -OCH₃ |

| ~6.50 | s | 1H | Isoxazole C4-H |

| ~1.35 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (ester) |

| ~165 | Isoxazole C5 |

| ~160 | Isoxazole C3 |

| ~100 | Isoxazole C4 |

| ~52 | -OCH₃ |

| ~32 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1590 | C=N stretch (isoxazole ring) |

| ~1460 | C-H bend (aliphatic) |

| ~1250 | C-O stretch (ester) |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 183.09 | [M]⁺ (Molecular Ion) |

| 168.07 | [M - CH₃]⁺ |

| 126.05 | [M - C(CH₃)₃]⁺ |

| 57.07 | [C(CH₃)₃]⁺ |

Application in Drug Discovery: A Key Building Block for FLT3 Inhibitors

This compound is a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly a class of potent and selective FMS-like Tyrosine Kinase 3 (FLT3) inhibitors.

Role in FLT3 Inhibitor Synthesis

The 5-(tert-butyl)isoxazole moiety is a key pharmacophore in several potent FLT3 inhibitors. The synthesis of these complex molecules often involves the initial preparation of a functionalized isoxazole, such as an amine or a carboxylic acid derivative, which is then coupled with other heterocyclic systems. This compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, making it a versatile starting material for these synthetic routes.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[2][3] These mutations lead to the constitutive activation of the FLT3 receptor, resulting in uncontrolled cell growth and survival.

The following diagram illustrates the simplified FLT3 signaling pathway and its downstream effects in AML.

Caption: Simplified FLT3 signaling pathway in AML.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its role as a key intermediate in the development of potent FLT3 inhibitors underscores its importance in the ongoing efforts to develop targeted therapies for Acute Myeloid Leukemia. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and drug development professionals.

References

An In-depth Technical Guide to Methyl 5-(tert-butyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic routes, and known biological activities of this compound and its derivatives. The document highlights the role of the 5-(tert-butyl)isoxazole moiety as a pharmacophore in the development of kinase inhibitors, particularly for FMS-like tyrosine kinase-3 (FLT3), a crucial target in acute myeloid leukemia (AML). Detailed experimental protocols, data tables, and pathway diagrams are included to support further research and drug development efforts in this area.

Molecular Structure and Physicochemical Properties

This compound possesses a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A tert-butyl group is attached at the 5-position and a methyl carboxylate group at the 3-position of the isoxazole ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | Methyl 5-(tert-butyl)-1,2-oxazole-3-carboxylate | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 517870-22-3 | N/A |

| Molecular Formula | C₉H₁₃NO₃ | N/A |

| Molecular Weight | 183.20 g/mol | N/A |

| Appearance | Predicted: White to off-white solid | N/A |

| Boiling Point | Predicted: 262.4±28.0 °C | N/A |

| Density | Predicted: 1.077±0.06 g/cm³ | N/A |

| pKa | Predicted: -4.93±0.50 | N/A |

Predicted Spectroscopic Data:

While experimental spectra for this compound are not available, the following are predicted characteristic peaks based on the analysis of structurally similar isoxazole derivatives.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks |

| ¹H NMR | * δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~3.9 (s, 3H, OCH₃), ~6.5 (s, 1H, isoxazole-H) |

| ¹³C NMR | * δ (ppm): ~28 (C(CH₃)₃), ~33 (C(CH₃)₃), ~52 (OCH₃), ~105 (isoxazole C4), ~158 (isoxazole C3), ~162 (C=O), ~175 (isoxazole C5) |

| FT-IR (cm⁻¹) | * ν: ~2970 (C-H, tert-butyl), ~1730 (C=O, ester), ~1600 (C=N, isoxazole), ~1450 (C=C, isoxazole), ~1150 (C-O, ester) |

| Mass Spec (m/z) | * [M]⁺: 183.0895 (calculated for C₉H₁₃NO₃) |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of pivalonitrile oxide with methyl propiolate. Pivalonitrile oxide can be generated in situ from pivalaldoxime by oxidation.

General Experimental Protocol (Adapted)

-

Generation of Pivalonitrile Oxide: To a solution of pivalaldoxime in a suitable solvent (e.g., dichloromethane or chloroform), an oxidizing agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred for a specified time to generate the nitrile oxide in situ.

-

Cycloaddition Reaction: To the solution containing the in situ generated pivalonitrile oxide, methyl propiolate is added, followed by a base (e.g., triethylamine) to facilitate the cycloaddition reaction. The reaction mixture is typically stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Biological Activity and Applications in Drug Development

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Inhibition of FMS-like Tyrosine Kinase-3 (FLT3)

A significant body of research has highlighted the role of compounds containing the N-(5-tert-butyl-isoxazol-3-yl) moiety as potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3).[2][3] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.

Derivatives of 5-(tert-butyl)isoxazole have been shown to inhibit the kinase activity of both wild-type and mutated FLT3, leading to the suppression of downstream signaling pathways and subsequent induction of apoptosis in AML cells.[4]

Signaling Pathway of FLT3 Inhibition

The binding of the FLT3 ligand to the FLT3 receptor on the cell surface induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.

Inhibitors containing the 5-(tert-butyl)isoxazole scaffold act by competing with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the activation of downstream signaling. This blockade of pro-survival signals ultimately leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.

Experimental Workflows

General Workflow for Synthesis and Purification

Conclusion

This compound represents an interesting scaffold for further investigation in the field of drug discovery. While detailed experimental data for this specific molecule is limited, the known biological activities of structurally related compounds, particularly as potent FLT3 inhibitors, provide a strong rationale for its synthesis and evaluation. The synthetic strategies and workflows outlined in this guide offer a starting point for researchers to produce this compound and explore its therapeutic potential. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological mechanism of action in relevant disease models.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Isoxazoles: Core Methodologies, Experimental Protocols, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing substituted isoxazoles, a privileged scaffold in medicinal chemistry. The document details key methodologies, provides step-by-step experimental protocols for their synthesis, and presents quantitative data in structured tables for easy comparison. Furthermore, it explores the biological relevance of isoxazole derivatives by illustrating their interaction with a key cellular pathway.

Core Synthetic Strategies for Substituted Isoxazoles

The synthesis of the isoxazole ring can be broadly categorized into several key strategies, with the most prominent being 1,3-dipolar cycloaddition reactions and cyclocondensation reactions. More recent advancements have also highlighted the utility of transition-metal-catalyzed methods.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most versatile and widely employed methods for the synthesis of isoxazoles. This reaction allows for the construction of the isoxazole ring with a high degree of control over the substitution pattern. A significant advantage of this method is the ability to generate the often unstable nitrile oxide intermediate in situ from stable precursors like aldoximes or hydroximoyl chlorides.

General Reaction Scheme:

The regioselectivity of the cycloaddition is a crucial aspect, with the reaction of terminal alkynes typically yielding 3,5-disubstituted isoxazoles.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A classical and still highly relevant approach to isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., β-enamino ketone) with hydroxylamine. A primary challenge in this method is controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyls can potentially yield two isomeric isoxazole products. However, methodologies have been developed to direct the regiochemical outcome by carefully selecting the reaction conditions, such as the solvent and the use of additives like Lewis acids.[1][2]

General Reaction Scheme:

Transition Metal-Catalyzed Syntheses

Transition metals, particularly gold and copper, have emerged as powerful catalysts for the synthesis of isoxazoles. Gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes provides an efficient route to various substituted isoxazoles under mild conditions.[3][4][5] This method is valued for its high yields and the ability to selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing the appropriate starting material.[3] Copper catalysis is also frequently employed, often in the context of 1,3-dipolar cycloadditions.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of substituted isoxazoles via the core strategies discussed above.

Synthesis of 3,5-Disubstituted Isoxazoles via One-Pot 1,3-Dipolar Cycloaddition

This protocol details a one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes, proceeding through the in situ generation of a nitrile oxide from an aldoxime.

Experimental Procedure:

-

To a stirred solution of the corresponding aldehyde (2 mmol) in a suitable solvent such as a 1:2 mixture of choline chloride and urea (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

-

Stir the resulting mixture at 50°C for one hour.

-

Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours to form the hydroximoyl chloride intermediate.

-

Add the corresponding terminal alkyne (2 mmol) to the reaction mixture and continue to stir at 50°C for four hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Dry the combined organic phases over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Regioselective Synthesis of 3,4,5-Trisubstituted Isoxazoles from β-Enamino Diketones

This protocol describes a method for the regioselective synthesis of 3,4,5-trisubstituted isoxazoles from β-enamino diketones and hydroxylamine, where regiochemical control is achieved through the use of a Lewis acid and specific solvent conditions.[2]

Experimental Procedure:

-

In a reaction vessel, combine the β-enamino diketone (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in acetonitrile (MeCN).

-

Add BF₃·OEt₂ (2.0 equiv.) to the mixture.

-

Reflux the reaction mixture for 1-3 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the 3,4,5-trisubstituted isoxazole with high regioselectivity.[2]

Gold(III)-Catalyzed Synthesis of Substituted Isoxazoles via Cycloisomerization

This protocol outlines the synthesis of substituted isoxazoles from α,β-acetylenic oximes using a gold(III) catalyst.[3][4][5]

Experimental Procedure:

-

Prepare the α,β-acetylenic oxime by reacting the corresponding α-acetylenic ketone or aldehyde with hydroxylammonium chloride in methanol.

-

To a solution of the α,β-acetylenic oxime in dichloromethane (DCM), add AuCl₃ (1 mol%).

-

Stir the reaction mixture at 30°C, monitoring the reaction by TLC. Reaction times can vary from 30 minutes to a few hours depending on the substrate.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the substituted isoxazole.[3]

Quantitative Data on Isoxazole Synthesis

The following tables summarize quantitative data for the synthesis of various substituted isoxazoles using the methodologies described.

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

| Entry | Aldehyde | Alkyne | Product | Yield (%) |

| 1 | Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole | 85 |

| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 88 |

| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 90 |

| 4 | Benzaldehyde | 1-Octyne | 5-Hexyl-3-phenylisoxazole | 75 |

Table 2: Regioselective Synthesis of Isoxazoles from β-Enamino Diketones

| Entry | β-Enamino Diketone | Method | Product(s) (Ratio) | Yield (%) |

| 1 | 1a (Ar = 4-NO₂C₆H₄) | A (EtOH, rt) | 2a:3a (76:24) | 87 |

| 2 | 1a (Ar = 4-NO₂C₆H₄) | B (MeCN, BF₃·OEt₂, Pyridine, rt) | 4a (90% regioselectivity) | 79 |

| 3 | 6a | C (MeCN, BF₃·OEt₂, reflux) | 5a (100% regioselectivity) | 80 |

Method A: EtOH, room temperature. Method B: MeCN, BF₃·OEt₂, Pyridine, room temperature. Method C: MeCN, BF₃·OEt₂, reflux. Ratios determined by ¹H NMR of the crude product.[6]

Table 3: Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

| Entry | Substrate | Product | Yield (%) |

| 1 | 1,3-Diphenylprop-2-yn-1-one oxime | 3,5-Diphenylisoxazole | 93 |

| 2 | 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one oxime | 5-(4-Methoxyphenyl)-3-phenylisoxazole | 92 |

| 3 | 3-Phenylprop-2-ynal oxime | 3-Phenylisoxazole | 85 |

| 4 | 1-Phenylhept-1-yn-3-one oxime | 5-Butyl-3-phenylisoxazole | 88 |

Reactions performed with 1 mol% AuCl₃ in DCM at 30°C.[3]

Visualization of Synthetic Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a general workflow for isoxazole synthesis and a key biological pathway targeted by isoxazole derivatives.

Synthetic Workflow for 1,3-Dipolar Cycloaddition

Isoxazole Derivatives as Tubulin Polymerization Inhibitors

Certain substituted isoxazoles have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism of action makes them promising candidates for anticancer drug development.[7][8][9]

This guide provides a foundational understanding of the synthesis of substituted isoxazoles, offering practical protocols and a glimpse into their biological significance. The versatility of the isoxazole scaffold ensures its continued importance in the field of drug discovery and development.

References

- 1. Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]

- 4. ias.ac.in [ias.ac.in]

- 5. scispace.com [scispace.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 5-(tert-butyl)isoxazole-3-carboxylate (C9H13NO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . While experimentally determined data is limited in publicly available literature, predicted properties provide valuable insights for handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C9H13NO3 | N/A |

| Molecular Weight | 183.2 g/mol | N/A |

| CAS Number | 517870-22-3 | [1] |

| Predicted Boiling Point | 262.4 ± 28.0 °C | [2] |

| Predicted Density | 1.077 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -4.93 ± 0.50 | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Synthesis

The synthesis of this compound can be achieved through a two-step process: the formation of the isoxazole core followed by esterification. A general synthetic approach is outlined below, based on established methods for analogous isoxazole derivatives.

Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid (Intermediate)

The isoxazole ring can be constructed via a [3+2] cycloaddition reaction. A common method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of 5-substituted-3-carboxylic acid isoxazoles, alternative methods starting from β-keto esters are often employed.

Experimental Protocol:

A plausible synthetic route for the carboxylic acid intermediate, adapted from general isoxazole synthesis methodologies, is as follows:

-

Preparation of a β-keto ester derivative: Pivaloylacetonitrile can serve as a key starting material.

-

Cyclization with hydroxylamine: The β-keto ester derivative is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide) in a suitable solvent system like ethanol and water.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., using sodium hydroxide), followed by acidification to precipitate the product.

Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol. Standard esterification procedures can be employed.

Experimental Protocol:

-

Acid-catalyzed esterification (Fischer esterification): 5-(tert-butyl)isoxazole-3-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then heated under reflux for several hours.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is not extensively documented in peer-reviewed literature, the broader class of isoxazole derivatives is well-recognized for a wide array of pharmacological activities.[2][3] These activities make them privileged scaffolds in medicinal chemistry.[2]

Derivatives of 5-methylisoxazole-3-carboxamide have shown significant antitubercular and antibacterial activity. The isoxazole ring is a key component in several FDA-approved drugs, highlighting its therapeutic potential. For instance, a complex derivative containing the 5-tert-butyl-isoxazol-3-yl moiety, AC220 (Quizartinib), is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).[4] This indicates that the 5-(tert-butyl)isoxazole core can be a crucial pharmacophore for kinase inhibition.

The potential mechanism of action for isoxazole-containing compounds often involves targeting specific enzymes or receptors. For example, in the case of kinase inhibitors like AC220, the isoxazole moiety contributes to the binding affinity and selectivity for the kinase's active site.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. ijpca.org [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, synthetic evolution, and profound impact of the isoxazole ring system in medicinal chemistry. From its initial discovery to its role as a privileged scaffold in modern drug development, this document provides a comprehensive overview for researchers and scientists. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparison and reproducibility. Furthermore, critical signaling pathways modulated by isoxazole-containing drugs are visualized to illuminate their mechanisms of action.

A Journey Through Time: The Discovery and History of Isoxazole

The story of isoxazole begins in the early 20th century with the pioneering work of German chemist Ludwig Claisen . In 1903 , Claisen reported the first synthesis of the parent isoxazole ring.[1] His method involved the oximation of propargylaldehyde acetal, a landmark achievement that laid the foundation for isoxazole chemistry.[1]

Following this initial discovery, the field saw significant advancements. The development of 1,3-dipolar cycloaddition reactions by Rolf Huisgen in the mid-20th century provided a powerful and versatile tool for the synthesis of a wide variety of substituted isoxazoles. This reaction, involving the cycloaddition of a nitrile oxide with an alkyne, remains a cornerstone of modern isoxazole synthesis.

The latter half of the 20th century and the early 21st century witnessed the emergence of isoxazole as a "privileged scaffold" in medicinal chemistry. The discovery of its presence in numerous biologically active compounds and its ability to modulate various physiological pathways led to the development of several blockbuster drugs. Notable examples include the anti-inflammatory drug celecoxib (a COX-2 inhibitor), the disease-modifying antirheumatic drug leflunomide (a dihydroorotate dehydrogenase inhibitor), and the antibiotic sulfamethoxazole . The journey of isoxazole from a laboratory curiosity to a key component of modern medicine underscores its enduring importance in the field of drug discovery.

Crafting the Core: Key Synthetic Methodologies

The versatility of the isoxazole ring is matched by the diversity of synthetic methods developed for its construction. This section details the experimental protocols for seminal and widely employed synthetic strategies.

The Claisen Isoxazole Synthesis (1903)

The historical first synthesis of isoxazole by Ludwig Claisen remains a fundamental example of isoxazole ring formation.

Experimental Protocol: Synthesis of Isoxazole from Propargylaldehyde Acetal

Materials:

-

Propargylaldehyde diethyl acetal

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ether

-

Dilute sulfuric acid

Procedure:

-

A solution of propargylaldehyde diethyl acetal in ether is prepared.

-

An aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added to the ethereal solution.

-

The mixture is shaken vigorously for an extended period to ensure complete reaction.

-

The ethereal layer is separated, and the aqueous layer is extracted with ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by distillation.

-

The resulting crude product is purified by fractional distillation to yield isoxazole.

Note: This is a generalized protocol based on historical accounts. Specific quantities and reaction times would have been detailed in Claisen's original publication.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This modern and highly versatile method allows for the regioselective synthesis of a wide range of 3,5-disubstituted isoxazoles. The nitrile oxide is typically generated in situ from an aldoxime.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Materials:

-

Aldoxime (e.g., benzaldoxime)

-

Terminal alkyne (e.g., phenylacetylene)

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

To a stirred solution of the aldoxime (1.0 eq) in DCM, add pyridine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add NCS (1.1 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

To this mixture, add the terminal alkyne (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Synthesis of Isoxazole-Containing Drugs

The synthesis of commercially important isoxazole derivatives often involves multi-step sequences.

Experimental Protocol: Synthesis of Leflunomide

The synthesis of Leflunomide, an inhibitor of dihydroorotate dehydrogenase, typically involves the acylation of 4-(trifluoromethyl)aniline with 5-methylisoxazole-4-carbonyl chloride.[2]

Step 1: Synthesis of 5-methylisoxazole-4-carbonyl chloride

-

A mixture of 5-methylisoxazole-4-carboxylic acid and thionyl chloride is heated at reflux.

-

After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.

Step 2: Synthesis of Leflunomide

-

The crude 5-methylisoxazole-4-carbonyl chloride is dissolved in a suitable solvent (e.g., toluene).

-

This solution is added dropwise to a solution of 4-(trifluoromethyl)aniline and a base (e.g., pyridine) in the same solvent at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The mixture is then washed with water and dilute acid to remove unreacted starting materials and byproducts.

-

The organic layer is dried and the solvent is evaporated.

-

The crude Leflunomide is purified by recrystallization.[2]

Experimental Protocol: Synthesis of Celecoxib

The synthesis of the COX-2 inhibitor Celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3]

-

A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride is heated in a suitable solvent such as ethanol.[3]

-

The reaction proceeds via a cyclocondensation reaction to form the pyrazole ring, which is isomeric to the isoxazole but shares a similar synthetic strategy from a 1,3-dicarbonyl precursor.

-

After the reaction is complete, the mixture is cooled, and the product precipitates.

-

The crude Celecoxib is collected by filtration and purified by recrystallization.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of various isoxazole derivatives using different methodologies.

| Synthesis Method | Starting Materials | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1,3-Dipolar Cycloaddition | Benzaldehyde oxime, Phenylacetylene | 3,5-Diphenylisoxazole | 12 | Room Temp | 85 | [4] |

| 1,3-Dipolar Cycloaddition | 4-Methoxybenzaldehyde oxime, Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 12 | Room Temp | 90 | [4] |

| Ultrasound-assisted | Hydroxylamine HCl, Benzaldehyde, Ethyl acetoacetate | 3-Methyl-4-phenylmethylene-isoxazol-5(4H)-one | 0.25 | 50 | 95 | [5] |

| Ultrasound-assisted | Hydroxylamine HCl, p-Dimethylaminobenzaldehyde, Methyl acetoacetate | 3-Methyl-4-(4-dimethylaminobenzylidene)-isoxazol-5(4H)-one | - | - | 96 | [5] |

| Synthesis of Leflunomide | 5-Methylisoxazole-4-carbonyl chloride, 4-(Trifluoromethyl)aniline | Leflunomide | 3 | 40 | 86 | [6] |

| Intramolecular Cycloaddition | N-propargylbenzimidazole oxime | Tetracyclic isoxazole | - | Room Temp | 97 | [7] |

Visualizing the Mechanism: Signaling Pathways and Workflows

The biological activity of isoxazole-containing drugs is a result of their specific interactions with key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical synthetic workflow.

Signaling Pathway of Leflunomide: Inhibition of Dihydroorotate Dehydrogenase

Leflunomide's active metabolite, teriflunomide, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][8] This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes.[2]

Caption: Leflunomide inhibits lymphocyte proliferation by blocking pyrimidine synthesis.

Signaling Pathway of Celecoxib: Selective COX-2 Inhibition

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[3] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[3]

Caption: Celecoxib reduces inflammation by selectively inhibiting the COX-2 enzyme.

Experimental Workflow: 1,3-Dipolar Cycloaddition

The following diagram illustrates a typical experimental workflow for the synthesis of isoxazoles via a 1,3-dipolar cycloaddition reaction.

Caption: A typical workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Isoxazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoxazole carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole moiety is a key pharmacophore found in numerous clinically approved drugs. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and the development of new therapeutic agents. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and visual representations of key concepts.

Spectroscopic Data of Isoxazole Carboxylates

The structural elucidation of isoxazole carboxylates relies heavily on a combination of spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for various substituted isoxazole carboxylates, providing a valuable resource for researchers in this field.

Table 1: 1H NMR Spectroscopic Data for Representative Isoxazole Carboxylates

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Methyl 5-methylisoxazole-3-carboxylate | - | 1H NMR data is available.[1] |

| Ethyl isoxazole-4-carboxylate | - | 1H NMR spectrum is available.[2] |

| Methyl isoxazole-5-carboxylate | - | 1H NMR data is available.[3] |

| Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | - | 1H NMR spectrum is available.[4] |

| 3-(Quinolin-2-yl)-5-phenylisoxazole | CDCl3 | 8.30 – 8.15 (m, 3H), 7.93 – 7.82 (m, 3H), 7.76 (ddd, J = 8.5, 6.9, 1.5 Hz, 1H), 7.58 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.53 – 7.45 (m, 3H), 7.39 (s, 1H)[5] |

| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | CDCl3 | 8.28 – 8.16 (m, 3H), 7.86 (dd, J = 7.8, 1.3 Hz, 1H), 7.81 – 7.73 (m, 3H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.34 (s, 1H), 7.30 (dt, J = 7.8, 0.8 Hz, 2H), 2.42 (s, 3H)[5] |

| 5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole | CDCl3 | 8.3 – 8.15 (m, 3H), 7.9 – 7.81 (m, 3H), 7.78 – 7.73 (m, 1H), 7.71 – 7.66 (m, 1H), 7.60 – 7.55 (m, 1H), 7.3 (s, 1H), 7.0 – 6.9 (m, 2H), 3.9 (s, 3H)[5] |

| 5-(4-Bromophenyl)-3-(quinolin-2-yl)isoxazole | - | 1H NMR data is available.[5] |

| 5-Cyclopropyl-3-(quinolin-2-yl)isoxazole | CDCl3 | 8.21 (dd, J = 8.6, 0.8 Hz, 1H), 8.17 – 8.10 (m, 2H)[5] |

Table 2: 13C NMR Spectroscopic Data for Representative Isoxazole Carboxylates

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-(Quinolin-2-yl)-5-phenylisoxazole | CDCl3 | 170.6, 164.2, 148.7, 148.0, 136.9, 130.3, 129.9, 129.7, 129.0, 128.4, 127.7, 127.5, 127.3, 125.9, 119.1, 98.6[5] |

| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | CDCl3 | 170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5[5] |

| 5-(3-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole | CDCl3 | 170.5, 164.2, 160.0, 148.6, 148.0, 136.9, 130.2, 129.9, 129.7, 128.6, 128.4, 127.7, 127.3, 119.1, 118.4, 116.4, 110.9, 98.9, 55.4[5] |

| 5-(4-Fluorophenyl)-3-(quinolin-2-yl)isoxazole | CDCl3 | 169.6, 165.0, 164.6 (d, J = 250.0 Hz), 148.5, 148.0, 137.0, 130.0, 129.7, 128.4, 127.9 (d, J = 9.0 Hz), 127.7, 127.3, 123.8 (d, J=3.0Hz), 119.1, 116.3 (d, J = 23.0 Hz), 98.4[5] |

| 5-(3-Chlorophenyl)-3-(quinolin-2-yl)isoxazole | CDCl3 | 169.0, 164.2, 148.3, 148.0, 136.9, 135.1, 130.3, 130.2, 130.0, 129.7, 129.0, 128.4, 127.7, 127.4, 125.9, 125.9, 123.9, 119.0, 99.5[5] |

Table 3: IR Spectroscopic Data for Isoxazole Derivatives

| Compound/Functional Group | Wavenumber (cm-1) | Description |

| Isoxazole | 1370.9, 764.9 | v7(A') and v16(A") bands in high-resolution gas-phase spectrum.[6] |

| Isoxazole ring | 1276, 1153, 1068 | C-N, N-O, and C-O stretching vibrations, respectively.[7] |

| Amide C=O | 1650.24 - 1680.73 | Amide carbonyl stretching in isoxazole-carboxamide derivatives.[8] |

Table 4: Mass Spectrometry Data for Isoxazole Carboxylates

| Compound | Ionization Method | m/z (Relative Intensity) |

| Methyl 5-methylisoxazole-3-carboxylate | EI | Data available in NIST WebBook.[1] |

| Methyl 3-benzoyl-2-phenyl-2,3-dihydro-4-isoxazolecarboxylate | GC-MS | Spectrum available.[9] |

| 3-(Quinolin-2-yl)-5-phenylisoxazole | HRMS (ESI) | [M+H]+ calcd. for C18H13N2O+: 273.1022; found 273.1027.[5] |

| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | HRMS (ESI) | [M+H]+ calcd. for C19H15N2O+: 287.1179; found 287.1182.[5] |

| 5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole | HRMS (ESI) | [M+H]+ calcd. for C19H15N2O2+: 303.1134; found 303.1138.[5] |

| 5-(4-Bromophenyl)-3-(quinolin-2-yl)isoxazole | HRMS (ESI) | [M+H]+ calcd. for C18H12BrN2O+: 351.0133; found 351.0139.[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline common methodologies for the synthesis and spectroscopic analysis of isoxazole carboxylates.

Synthesis of Isoxazole Carboxylates

A prevalent method for synthesizing isoxazole derivatives is through the Claisen-Schmidt condensation to form chalcones, followed by cyclization with hydroxylamine hydrochloride.[10]

General Procedure for the Synthesis of Isoxazole Derivatives:

-

Chalcone Synthesis: An aromatic aldehyde (0.01 mol) and an aromatic ketone (0.01 mol) are dissolved in 95% ethanol (10 mL). To this solution, 6M NaOH (3.5 mL) is added, and the mixture is stirred for 10 minutes. The reaction mixture is then cooled in an ice bath until crystal formation. The resulting chalcone is recrystallized from ethanol.

-

Isoxazole Formation: The synthesized chalcone (0.01 mol) is refluxed with hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) in ethanol (25 mL) for 6 hours. The mixture is then concentrated and poured into ice water. The precipitate obtained is filtered, washed, and recrystallized from ethanol to yield the isoxazole derivative.

Another common approach involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid to synthesize isoxazole-carboxamides.[8][11]

General Procedure for the Synthesis of Phenyl-isoxazole-Carboxamide Derivatives:

-

5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) is dissolved in dichloromethane (DCM, 20 mL).[8]

-

Dimethylaminopyridine (DMAP, 0.6 mmol) and N'-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC, 3.30 mmol) are added to the solution.[8]

-

The mixture is stirred under an argon atmosphere at room temperature for 30 minutes.[8]

-

The corresponding aniline derivative (3.2 mmol) is then added, and the reaction is monitored by thin-layer chromatography (TLC).[8]

Spectroscopic Analysis

The characterization of the synthesized isoxazole carboxylates is performed using a suite of spectroscopic techniques.

-

NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on spectrometers operating at 400 or 500 MHz for 1H and 101 or 126 MHz for 13C.[5] Deuterated solvents such as CDCl3 or DMSO-d6 are commonly used, with tetramethylsilane (TMS) as an internal standard.[5]

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI) to accurately determine the mass of the synthesized compounds.[5] Gas chromatography-mass spectrometry (GC-MS) is also utilized for the analysis of volatile derivatives.[9]

-

Infrared Spectroscopy: IR spectra are recorded using Fourier-transform infrared (FTIR) spectrometers to identify the characteristic functional groups present in the molecules.[10]

Visualizations

Diagrams are powerful tools for illustrating complex relationships and workflows. The following sections provide Graphviz diagrams to visualize key aspects of isoxazole carboxylate chemistry.

General Synthetic Pathway to Isoxazole Carboxylates

The following diagram illustrates a common synthetic route to isoxazole carboxylates, starting from chalcones.

Caption: Synthetic route to isoxazole carboxylates.

Workflow for Spectroscopic Characterization

This diagram outlines the typical workflow for the spectroscopic characterization of newly synthesized isoxazole carboxylates.

Caption: Workflow for spectroscopic characterization.

References

- 1. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]

- 2. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER(80370-40-7) 1H NMR [m.chemicalbook.com]

- 3. METHYL ISOXAZOLE-5-CARBOXYLATE(15055-81-9) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

Theoretical Properties of Tert-Butyl Substituted Isoxazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of tert-butyl substituted isoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of the bulky tert-butyl group imparts unique physicochemical and biological properties to the isoxazole scaffold, influencing its electronic structure, reactivity, and interaction with biological targets. This document summarizes key theoretical parameters, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Core Theoretical Properties

The theoretical properties of tert-butyl substituted isoxazoles are primarily governed by the interplay between the electron-rich isoxazole ring and the sterically demanding, electron-donating tert-butyl group. These features significantly impact the molecule's geometry, electronic landscape, and reactivity.

Electronic Properties

Density Functional Theory (DFT) studies on isoxazole derivatives, including those with tert-butyl substitutions, have provided valuable insights into their electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that help in understanding the electronic transitions and reactivity. For instance, DFT calculations at the B3LYP/6-31g(d,p) level have been employed to analyze the electronic structure of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, revealing the distribution of electron density and the energies of frontier molecular orbitals.[1]

Table 1: Physicochemical and Computed Properties of 3-Amino-5-tert-butylisoxazole [2][3]

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Melting Point | 110-114 °C |

| CAS Number | 55809-36-4 |

| XLogP3-AA | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 140.094963011 Da |

| Topological Polar Surface Area | 55.1 Ų |

Molecular Geometry

The presence of the tert-butyl group significantly influences the molecular geometry of the isoxazole ring. Crystal structure data of tert-butyl substituted isoxazole derivatives provide precise measurements of bond lengths and angles. For example, the crystal structure of tert-butyl --INVALID-LINK--carbamate reveals the specific bond lengths within the isoxazole ring and the torsion angles influenced by the substituents.[4]

Table 2: Selected Crystal Data for a Tert-Butyl Substituted Isoxazole Derivative [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 13.271 (3) |

| b (Å) | 13.904 (3) |

| c (Å) | 11.531 (2) |

| β (°) | 108.69 (3) |

| S=O Bond Lengths (Å) | 1.403 (3), 1.433 (3) |

| S—N Bond Length (Å) | 1.672 (4) |

| S—C Bond Length (Å) | 1.753 (4) |

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of tert-butyl substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.[5] The tert-butyl group can be introduced via the nitrile oxide precursor, such as pivalonitrile oxide, or on the dipolarophile.

General Experimental Protocol for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a dipolarophile.

Materials:

-

Aldoxime (1.0 equiv)

-

Alkene or Alkyne (1.2 equiv)

-

Sodium Chloride (NaCl) (1.1 equiv)

-

Oxone® (1.1 equiv)

-

Acetone/Water mixture

Procedure:

-

To a solution of the aldoxime and the alkene or alkyne in a suitable solvent (e.g., acetone/water mixture) at room temperature, add NaCl and Oxone®.[6]

-

Stir the reaction mixture vigorously at room temperature.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Detailed Synthesis Protocol for N-(5-tert-Butyl-isoxazol-3-yl)-N'-[4-(imidazo[2,1-b][7][8]benzothiazol-2-yl)phenyl]urea

This multi-step synthesis provides a detailed example of the preparation of a complex tert-butyl substituted isoxazole derivative with potential biological activity.[7]

Step 1: Synthesis of 2-(4-Aminophenyl)imidazo[2,1-b][8][9]benzothiazole

-

A mixture of 1,3-benzothiazol-2-amine and 2-bromo-4'-nitroacetophenone in ethanol is heated to reflux overnight.

-

The resulting precipitate is collected by filtration, washed with methanol, and dried.

-

The nitro-substituted intermediate is suspended in isopropyl alcohol, and iron powder is added. The suspension is heated to reflux overnight with vigorous stirring.

-

After completion, aqueous 1N HCl is added, and the mixture is cooled. The precipitate is removed by filtration.

-

The filtrate is evaporated, and the residue is treated with cold saturated NaHCO₃. The mixture is concentrated, and the resulting residue is triturated with CHCl₃ to yield the desired amino-intermediate.[7]

Step 2: Urea Formation

-

To a solution of the amino-intermediate in a suitable solvent, add 5-tert-butyl-3-isocyanato-isoxazole.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product, N-(5-tert-Butyl-isoxazol-3-yl)-N'-[4-(imidazo[2,1-b][8][9]benzothiazol-2-yl)phenyl]urea, can be purified by crystallization or column chromatography.

Biological Activity and Signaling Pathways

Tert-butyl substituted isoxazoles have demonstrated a range of biological activities, with anticancer properties being a prominent area of investigation. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of Heat Shock Protein 90 (HSP90)

Several isoxazole derivatives have been identified as potent inhibitors of HSP90, a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and angiogenesis.[8][10] Inhibition of HSP90 leads to the degradation of these oncoproteins, resulting in cell cycle arrest and apoptosis. The binding of isoxazole inhibitors to the ATP-binding pocket of HSP90 is a key interaction.

Below is a diagram illustrating the HSP90 signaling pathway and the effect of its inhibition.

Modulation of the Akt/GSK-3β/β-catenin Signaling Pathway

The Akt/GSK-3β/β-catenin pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway is frequently observed in various cancers. Some isoxazole derivatives have been shown to modulate this pathway.[11][12] For instance, activation of Akt can lead to the phosphorylation and inactivation of GSK-3β. This prevents the degradation of β-catenin, allowing it to accumulate in the nucleus and activate the transcription of target genes involved in cell proliferation.

The following diagram illustrates the Akt/GSK-3β/β-catenin signaling pathway.

Conclusion

Tert-butyl substituted isoxazoles represent a promising class of compounds with tunable theoretical properties and significant biological potential. The steric and electronic influence of the tert-butyl group provides a valuable tool for medicinal chemists to optimize lead compounds for various therapeutic targets. Further computational studies, including more extensive QSAR and molecular dynamics simulations, will be instrumental in elucidating the structure-activity relationships and guiding the design of next-generation isoxazole-based drugs. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of isoxazole chemistry and its applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-氨基-5-叔丁基异噁唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AKT/GSK-3β/β-catenin signaling pathway participates in erythropoietin-promoted glioma proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An Introductory Guide to Isoxazole Chemistry: A Technical Whitepaper for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to the Isoxazole Core

Isoxazole is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[1] This arrangement imparts a unique electronic profile, making the isoxazole ring a "privileged scaffold" in medicinal chemistry.[2] As a class of azoles, isoxazoles are aromatic and exhibit a delicate balance between chemical stability and controlled reactivity, which is highly advantageous in drug design.[3] Their structure allows for diverse non-covalent interactions, such as hydrogen bonding via the nitrogen atom and π–π stacking, enhancing binding to biological targets.[4]

The isoxazole moiety is a key pharmacophore in numerous commercially available drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[5][6] Notable examples include the COX-2 inhibitor Valdecoxib, the immunomodulatory drug Leflunomide, and a range of β-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin.[5] Its versatility also extends to agrochemicals and materials science.[7][8]

Physicochemical and Spectroscopic Properties

The parent isoxazole is a colorless liquid with a pyridine-like odor.[9] The presence of electronegative oxygen and nitrogen atoms makes the ring π-deficient and influences its aromaticity and reactivity.[9] Below is a summary of key quantitative data for the unsubstituted isoxazole molecule.

| Property | Value |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Boiling Point | 94.5 °C |

| pKa | -2.97 (Conjugate Acid) |

| ¹H NMR (CDCl₃, ppm) | δ 6.33 (H4), 8.19 (H5), 8.32 (H3) |

| ¹³C NMR (CDCl₃, ppm) | δ 102.8 (C4), 150.0 (C3), 157.9 (C5) |

| Data sourced from various spectroscopic databases and chemical literature.[10][11] |

Synthesis of the Isoxazole Ring

The construction of the isoxazole ring is a well-established field in organic chemistry, with two primary strategies dominating the landscape: the reaction of hydroxylamine with a three-carbon electrophile and the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile.

From 1,3-Dicarbonyl Compounds

One of the most fundamental methods for synthesizing isoxazoles involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated ketone) and hydroxylamine.[2][12] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.[2][12] The regioselectivity of the final product depends on the substitution pattern of the dicarbonyl starting material and the reaction conditions.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most versatile and widely used method for isoxazole synthesis.[13] Nitrile oxides are typically generated in situ from aldoximes using mild oxidizing agents like N-chlorosuccinimide (NCS) or bleach, or from hydroximoyl chlorides in the presence of a base.[14][15] This method offers high regioselectivity and tolerates a wide range of functional groups, making it exceptionally valuable for constructing complex, substituted isoxazoles.[13][16]

// Logical Flow Aldoxime -> NitrileOxide [label=" [Ox] \n(e.g., NCS, Base)"]; {rank=same; NitrileOxide; Alkyne} NitrileOxide -> Isoxazole [label=" [3+2] Cycloaddition", dir=forward]; Alkyne -> Isoxazole [dir=forward];

// Invisible nodes for structure node [label="", width=0, height=0]; p1 [pos="6,2.5!"]; p2 [pos="8,2.5!"]; Isoxazole -> p1 [style=invis]; p1 -> p2 [style=invis]; } caption="Figure 1: 1,3-Dipolar Cycloaddition pathway to Isoxazoles."

Key Reactions and Reactivity

The isoxazole ring is generally stable but possesses specific reactivity patterns that can be exploited in synthesis and for prodrug strategies.[3]

Ring Cleavage

The N-O bond within the isoxazole ring is its weakest link and is susceptible to cleavage under various conditions. Reductive cleavage (e.g., using H₂/Raney Ni) is a common method to unmask β-amino alcohols or β-hydroxy ketones. Under strongly basic conditions, particularly when activated by electron-withdrawing groups, the ring can open.[3] This controlled lability is a powerful tool in drug design, enabling the development of prodrugs that release an active metabolite under specific physiological conditions.[3]

Photochemical Rearrangement

Under UV irradiation, isoxazoles can undergo a fascinating rearrangement to form their more stable oxazole isomers.[1] This photoisomerization is believed to proceed through a transient, high-energy azirine intermediate.[1][17] Recent advancements using continuous flow photochemical reactors have made this transformation a synthetically useful and scalable method for accessing diverse oxazole structures from readily available isoxazole precursors.[18][19]

// Nodes with images Isoxazole [image="isoxazole_structure.png" label="Isoxazole"]; Azirine [image="azirine_intermediate.png" label="Acyl Azirine\n(Intermediate)"]; Oxazole [image="oxazole_structure.png" label="Oxazole"];

// Reaction Flow Isoxazole -> Azirine [label=" UV Light (hv)\n(N-O Bond Cleavage)"]; Azirine -> Oxazole [label=" Rearrangement"]; } caption="Figure 2: Photochemical conversion of Isoxazole to Oxazole."

Role in Drug Discovery and Development

The isoxazole scaffold is a cornerstone in modern medicinal chemistry due to its ability to modulate a wide range of biological targets.[2][18] Its unique electronic properties and steric profile allow it to serve as a bioisosteric replacement for other functional groups, such as amides or esters, often improving pharmacokinetic properties like metabolic stability and cell permeability.[2]

// Node Definitions Design [label="Design & Synthesis", fillcolor="#F1F3F4"]; Screening [label="Biological Screening\n(In Vitro Assays)", fillcolor="#F1F3F4"]; SAR [label="Structure-Activity\nRelationship (SAR)", fillcolor="#F1F3F4"]; LeadOpt [label="Lead Optimization\n(ADMET Properties)", fillcolor="#F1F3F4"]; Preclinical [label="Preclinical Studies\n(In Vivo Models)", fillcolor="#F1F3F4"]; Clinical [label="Clinical Trials", fillcolor="#F1F3F4"];

// Workflow Edges Design -> Screening; Screening -> SAR; SAR -> LeadOpt; LeadOpt -> Design [label="Iterative\nRefinement", style=dashed, color="#EA4335"]; LeadOpt -> Preclinical; Preclinical -> Clinical; } caption="Figure 3: A generalized workflow for drug discovery."

Mechanism of Action: Leflunomide

Leflunomide is an isoxazole-containing disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[20][21] It is a prodrug that undergoes rapid ring-opening in vivo to form its active metabolite, teriflunomide (A77 1726).[7][20] Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[21][22] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated T and B lymphocytes.[20][21] By blocking pyrimidine synthesis, teriflunomide halts the cell cycle progression of these rapidly dividing immune cells, thereby reducing inflammation and joint damage.[7]

// Nodes Leflunomide [label="Leflunomide\n(Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; Teriflunomide [label="Teriflunomide\n(Active Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; DHODH [label="Dihydroorotate\nDehydrogenase (DHODH)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrimidine [label="De Novo Pyrimidine\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lymphocyte [label="Activated T & B\nLymphocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n(DNA/RNA Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation &\nJoint Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Leflunomide -> Teriflunomide [label=" In vivo\nRing Opening"]; Teriflunomide -> DHODH [label="Inhibits", arrowhead="tee", color="#EA4335"]; DHODH -> Pyrimidine [label="Catalyzes"]; Pyrimidine -> Proliferation; Lymphocyte -> Proliferation [label="Requires"]; Proliferation -> Inflammation [label="Leads to"]; } caption="Figure 4: Signaling pathway for Leflunomide's therapeutic effect."

Anticancer Activity

Numerous isoxazole derivatives have been synthesized and evaluated for their anticancer properties.[23] They have been shown to target various pathways involved in cancer progression, including tubulin polymerization and protein kinases.[24] The table below summarizes the in vitro cytotoxic activity of selected isoxazole-containing compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Class | IC₅₀ (µM) |

| Tetrazole-Isoxazoline 4h | A549 (Lung) | Tubulin Polymerization Inhibitor | 1.51 |

| Tetrazole-Isoxazoline 4i | A549 (Lung) | Tubulin Polymerization Inhibitor | 1.49 |

| Compound 4c | IMR32 (Neuroblastoma) | Isoxazole-piperidine-triazole | 3.2 ± 0.3 |

| Compound 4f | MCF-7 (Breast) | Isoxazole-piperidine-triazole | 4.1 ± 1.2 |

| Compound 34 | MDA-MB-231 (Breast) | Indole C-glycoside hybrid | 22.3 |

| Compound 2c | MCF7 (Breast) | Phenylazo-isoxazole | 1.59 ± 1.60 (µg/ml) |

| Data compiled from multiple studies.[5][6][23][24] |

Detailed Experimental Protocols

Protocol: Synthesis of 3,5-Disubstituted Isoxazole from Chalcone[3][25]